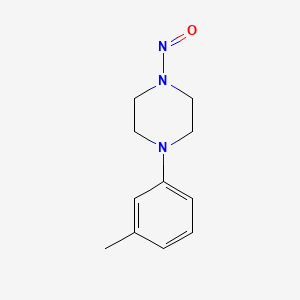
1-(3-Methylphenyl)-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(3-methylphenyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction can be summarized as follows:
Starting Material: 1-(3-Methylphenyl)piperazine
Nitrosating Agent: Sodium nitrite (NaNO2)
Acid: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, implementing continuous flow reactors, and ensuring proper handling of nitrosating agents to maintain safety and efficiency.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
DNA: Formation of adducts that can interfere with replication and transcription.
Cellular Pathways: Induction of oxidative stress and activation of stress response pathways.
類似化合物との比較
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
Conclusion
1-(3-Methylphenyl)-4-nitrosopiperazine is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in both academic and industrial research. Further exploration of its properties and applications could lead to the development of new materials and therapeutic agents.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
1-(3-methylphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O/c1-10-3-2-4-11(9-10)13-5-7-14(12-15)8-6-13/h2-4,9H,5-8H2,1H3 |
InChIキー |
WICGXFXYMNQQIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


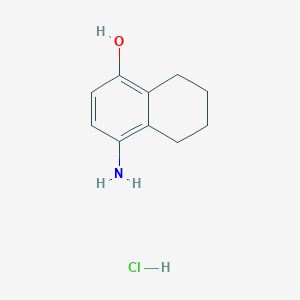

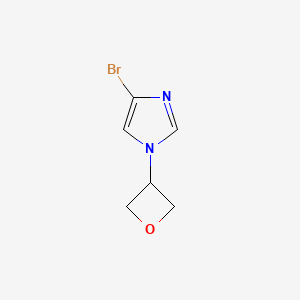
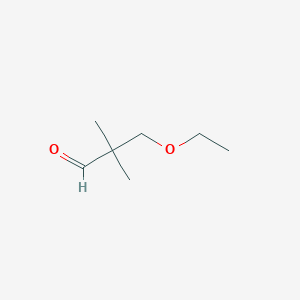

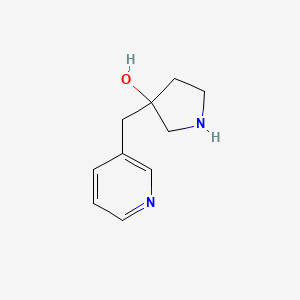

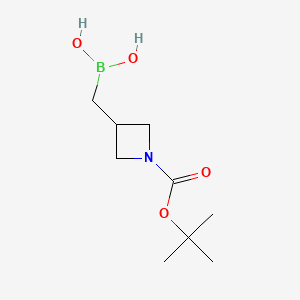


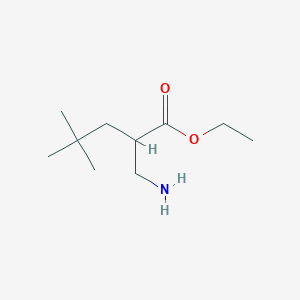
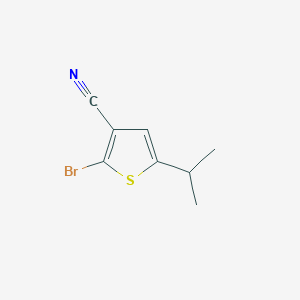
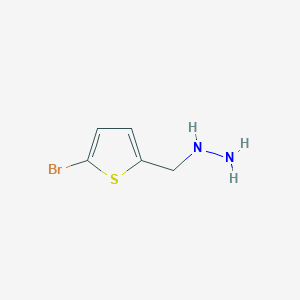
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
